Bzl-D-met-ome hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

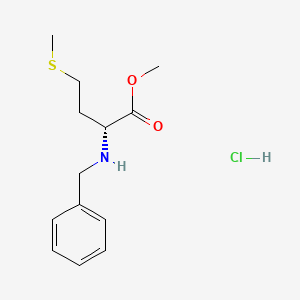

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELBNOHMQZOBAL-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-12-0 | |

| Record name | D-Methionine, N-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance As a Chiral Amino Acid Derivative in Advanced Organic Synthesis

Chiral amino acids and their derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and agrochemicals. acs.org The specific spatial arrangement of atoms in these chiral molecules is crucial for their biological activity. N-Benzyl-D-methionine methyl ester hydrochloride, with its defined D-configuration, serves as a valuable chiral synthon, a building block used to introduce a specific chirality into a target molecule.

The presence of the benzyl (B1604629) group on the nitrogen atom and the methyl ester at the carboxyl group modifies the reactivity and solubility of the parent amino acid, D-methionine. The benzyl group, for instance, can enhance the lipophilicity of the molecule, making it more soluble in organic solvents commonly used in synthesis. chemimpex.com This property is advantageous for its application in various chemical reactions.

The synthesis of novel peptides and peptidomimetics is a primary area where N-Benzyl-D-methionine methyl ester hydrochloride finds application. Peptides are crucial in many biological processes, and synthetic peptides are developed for therapeutic purposes. The incorporation of unnatural amino acids like Bzl-D-met-ome HCl can lead to peptides with enhanced stability against enzymatic degradation and improved pharmacological profiles.

Furthermore, this compound is utilized in the development of asymmetric synthesis methodologies. Asymmetric synthesis aims to create a specific enantiomer of a chiral product. Chiral auxiliaries, derived from compounds like this compound, can guide the stereochemical outcome of a reaction, leading to the desired enantiomerically pure product. The development of such methods is a very active area of current research. acs.org

Scope of Academic Inquiry into Bzl D Met Ome Hcl and Its Analogs

Synthesis and Characterization

A significant portion of research focuses on the efficient and stereoselective synthesis of Bzl-D-met-ome HCl and related derivatives. Synthetic routes often start from the readily available amino acid D-methionine. orgsyn.org The process typically involves the protection of the amino group with a benzyl (B1604629) group and the esterification of the carboxylic acid to a methyl ester. orgsyn.orgthieme-connect.com The hydrochloride salt form enhances the compound's stability and handling properties. chemimpex.com

Detailed characterization of these compounds is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of optical rotation are routinely employed. chemimpex.comgoogle.com

Applications in Peptide Synthesis

Researchers are actively exploring the use of this compound in the synthesis of novel peptides. google.com The incorporation of this D-amino acid derivative can induce specific secondary structures, such as turns or helices, in the resulting peptide chain. This structural control is vital for designing peptides with specific biological functions. The development of efficient peptide coupling methods is also an area of interest. frontiersin.org

Biochemical and Medicinal Chemistry Research

In the realm of biochemistry, analogs of this compound are used to study enzyme-substrate interactions and to design enzyme inhibitors. chemimpex.com The unique side chain of methionine, containing a thioether group, makes it an interesting target for modification and incorporation into enzyme probes.

Medicinal chemists investigate the potential of incorporating N-Benzyl-D-methionine methyl ester hydrochloride into drug candidates. The introduction of this moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The enhanced lipophilicity conferred by the benzyl group can, for example, improve a drug's ability to cross cell membranes. chemimpex.com

Chiral Separation and Analysis

The development of methods for the separation and analysis of chiral compounds is another important research area. Techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) are being explored for the simultaneous separation of chiral amino acids and their derivatives, including benzyl-protected amino acids. nih.gov

Table 1: Physicochemical Properties of N-Benzyl-D-methionine Methyl Ester Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₂S·HCl |

| Molecular Weight | 289.8 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 90-96 °C |

| Optical Rotation [a]D20 | -31 ± 2º (c=1 in MeOH) |

| CAS Number | 1272755-12-0 |

Data sourced from Chem-Impex. chemimpex.com

Synthetic Methodologies and Chemical Transformations of N-Benzyl-D-methionine Methyl Ester Hydrochloride

N-Benzyl-D-methionine methyl ester hydrochloride is a significant building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. chemimpex.com Its unique structure, featuring a lipophilic benzyl group, makes it a valuable precursor for creating complex bioactive molecules and enhancing the properties of pharmaceutical compounds. chemimpex.com This article delves into the key synthetic strategies for its preparation and its role as a synthon in the intricate world of peptide chemistry.

Advanced Research Applications of N Benzyl D Methionine Methyl Ester Hydrochloride

Contributions to Pharmaceutical and Drug Discovery Research

The distinct chemical architecture of N-Benzyl-D-methionine methyl ester hydrochloride makes it a valuable asset in the synthesis and design of new therapeutic agents. chemimpex.com Its applications in this field range from serving as a foundational scaffold to enhancing the physicochemical properties of drug candidates.

Precursor Role in the Design of Novel Bioactive Molecules

N-Benzyl-D-methionine methyl ester hydrochloride is frequently employed as a precursor in the synthesis of complex bioactive molecules. chemimpex.com Its structure allows for a variety of chemical modifications, making it an ideal starting point for creating new chemical entities with potential therapeutic value. For instance, the amino acid backbone provides a scaffold that can be elaborated upon, while the benzyl (B1604629) and methyl ester groups can be strategically modified or removed during a synthetic sequence. Researchers have utilized this compound in the development of novel therapeutic agents that target specific biological pathways. chemimpex.com

One area of application is in the creation of peptidomimetics, compounds that mimic the structure and function of peptides but often have improved stability and oral bioavailability. The N-benzyl group can influence the conformational properties of the resulting molecule, which is a critical factor in designing effective peptidomimetics. Furthermore, the methionine side chain, with its thioether group, offers a site for further functionalization or can play a direct role in the biological activity of the final compound.

Exploration in Enhancing Molecular Lipophilicity and Bioavailability

A significant challenge in drug discovery is ensuring that a biologically active molecule can reach its target in the body. This often involves optimizing its lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the benzyl group in N-Benzyl-D-methionine methyl ester hydrochloride significantly increases its lipophilicity compared to its unbenzylated counterpart. chemimpex.com This feature is particularly attractive for drug formulation and delivery systems. chemimpex.com

Building Block for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly generate a large number of diverse compounds, known as a library, which can then be screened for biological activity. google.com N-Benzyl-D-methionine methyl ester hydrochloride can serve as a valuable building block in the creation of such libraries. chemimpex.com Its defined stereochemistry and multiple points for chemical diversification (the amine, the carboxylic ester, and potentially the thioether) allow for the systematic generation of a wide array of related structures.

The use of such building blocks enables the exploration of a broad chemical space around a particular pharmacophore. For example, the N-benzyl group can be replaced with other substituents, and the methyl ester can be converted to a variety of amides or other functional groups, leading to a library of compounds with diverse properties. core.ac.uk This approach significantly accelerates the process of identifying lead compounds for further development in pharmaceutical research. google.com

Biochemical and Enzymatic Studies Involving N-Benzyl-D-methionine Methyl Ester Hydrochloride

Beyond its role in synthesizing new molecules, N-Benzyl-D-methionine methyl ester hydrochloride is also utilized as a tool in biochemical and enzymatic studies to understand and manipulate biological processes at the molecular level. chemimpex.com

Substrate Utilization in Enzymatic Peptide Synthesis

Enzymatic peptide synthesis offers a green and highly specific alternative to traditional chemical methods. researchgate.netgoogle.com In this context, derivatives of amino acids, such as N-Benzyl-D-methionine methyl ester hydrochloride, can be explored as substrates for various enzymes. Proteases, which normally cleave peptide bonds, can, under certain conditions, be used to form them. The methyl ester group in N-Benzyl-D-methionine methyl ester hydrochloride makes it a suitable acyl donor in such kinetically controlled enzymatic peptide syntheses. google.com

Researchers investigate how the N-benzyl group affects the recognition and processing of the amino acid ester by the enzyme. This can provide valuable insights into the substrate specificity of the enzyme and help in the design of more efficient enzymatic ligation strategies. The use of D-amino acid derivatives is also of interest for creating peptides that are more resistant to degradation by naturally occurring proteases, which typically recognize L-amino acids.

Probing Protein-Ligand Interactions and Enzyme Activity Modulation

Understanding how small molecules interact with proteins is fundamental to drug discovery and chemical biology. chemimpex.com N-Benzyl-D-methionine methyl ester hydrochloride can be used as a molecular probe to study protein-ligand interactions. chemimpex.com The benzyl group can participate in hydrophobic and aromatic stacking interactions within a protein's binding site, while the amino acid portion can form hydrogen bonds and electrostatic interactions. By systematically modifying the structure of this compound and observing the effects on binding affinity, researchers can map the chemical features of a binding pocket.

Furthermore, this compound and its derivatives can be used to modulate the activity of enzymes. acs.org Depending on the specific enzyme and the nature of the interaction, the compound could act as an inhibitor, an allosteric modulator, or a substrate. For example, in studies of enzymes that process amino acids or peptides, N-Benzyl-D-methionine methyl ester hydrochloride could serve as a competitive inhibitor or a tool to investigate the enzyme's active site architecture. These studies are crucial for understanding complex biochemical processes and for the development of new enzyme-targeted therapies. chemimpex.com

Investigation of Metabolic Pathways and Biochemical Processes

N-Benzyl-D-methionine methyl ester hydrochloride serves as a valuable tool in the study of metabolic pathways and complex biochemical processes. chemimpex.comchemimpex.com As a derivative of methionine, an amino acid central to numerous metabolic functions, this compound can be employed to probe and understand these intricate systems. creative-peptides.com

Researchers utilize N-Benzyl-D-methionine methyl ester hydrochloride in studies focused on metabolic pathways, in part due to its role as a precursor in the synthesis of other bioactive molecules. chemimpex.com The presence of the benzyl group increases its lipophilicity, making it a suitable candidate for systems that require interaction with lipid environments, a common feature in cellular metabolic processes. chemimpex.com This enhanced lipophilicity can facilitate its transport across cellular membranes, allowing for more effective study of intracellular biochemical events.

The compound is also employed in the study of protein interactions and enzyme activities. chemimpex.com By introducing this modified amino acid into a biological system, researchers can observe its effects on specific enzymes and proteins involved in methionine metabolism and other related pathways. This can provide insights into the structure and function of enzyme active sites and the dynamics of protein-protein interactions.

Detailed research findings have demonstrated its utility in the synthesis of peptides and other complex organic molecules, which are then used to investigate biochemical cascades. chemimpex.com The hydrochloride salt form of the methyl ester of D-methionine is recognized for its unique properties that make it valuable in these synthetic processes. chemimpex.com

Table 1: Research Applications in Metabolism and Biochemistry

| Application Area | Specific Use of N-Benzyl-D-methionine Methyl Ester Hydrochloride | Research Outcome |

|---|---|---|

| Metabolic Pathway Analysis | Serves as a chemical probe to trace and understand methionine-related metabolic routes. | Insights into the regulation and dysregulation of metabolic pathways. |

| Enzyme Activity Studies | Acts as a substrate or inhibitor analog for enzymes involved in amino acid metabolism. | Characterization of enzyme kinetics and active site mapping. |

| Protein Interaction Analysis | Used to study the binding and interaction of proteins that recognize methionine. | Understanding of protein complex formation and signaling pathways. |

| Peptide Synthesis | Incorporated into synthetic peptides to study their structure and function. | Development of novel peptides with specific biological activities. |

Neuroscientific Investigations Incorporating N-Benzyl-D-methionine Methyl Ester Hydrochloride

The application of N-Benzyl-D-methionine methyl ester hydrochloride extends into the field of neuroscience, where it is used to explore the complex workings of the nervous system. chemimpex.com

Researchers are investigating the effects of N-Benzyl-D-methionine methyl ester hydrochloride on various neurotransmitter systems. chemimpex.com Given that methionine is a precursor to S-adenosylmethionine (SAM), a universal methyl group donor involved in the synthesis of several neurotransmitters, its derivatives are of significant interest in neurochemical research. creative-peptides.com

Studies in this area aim to elucidate how modifications to the methionine structure, such as the addition of a benzyl group, influence its interaction with the enzymatic machinery responsible for neurotransmitter synthesis and degradation. For instance, research may focus on its potential to modulate the activity of catechol-O-methyltransferase (COMT) or phenylethanolamine N-methyltransferase (PNMT), enzymes crucial for the metabolism of catecholamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine.

The compound can be used as a research tool to probe the binding sites of receptors and transporters within the central nervous system. By observing the interactions between N-Benzyl-D-methionine methyl ester hydrochloride and these neuronal components, scientists can gain a better understanding of their structure-activity relationships. This knowledge is crucial for designing new molecules that can selectively target specific elements of neurotransmitter systems, which may offer insights into neurological disorders. chemimpex.com

Table 2: Investigated Neurotransmitter Systems

| Neurotransmitter System | Potential Area of Investigation with N-Benzyl-D-methionine Methyl Ester Hydrochloride |

|---|---|

| Dopaminergic System | Modulation of dopamine synthesis, reuptake, or metabolism. |

| Noradrenergic System | Effects on norepinephrine production and signaling pathways. |

| Serotonergic System | Interaction with enzymes involved in serotonin (B10506) synthesis from tryptophan. |

| Glutamatergic System | Potential interactions with glutamate (B1630785) receptors like the NMDA receptor. nih.gov |

Agricultural Applications in Plant Biology and Crop Science

In addition to its applications in biomedical research, N-Benzyl-D-methionine methyl ester hydrochloride is being examined for its potential uses in agriculture. chemimpex.comchemimpex.com

One of the key areas of investigation in agricultural science is the use of N-Benzyl-D-methionine methyl ester hydrochloride as a plant growth regulator. chemimpex.comchemimpex.com Plant growth regulators are substances that, in small amounts, can modify plant physiological processes. They can influence growth, development, and responses to environmental stresses.

Methionine plays a critical role in plant life as the precursor to ethylene (B1197577), a key plant hormone that regulates a wide array of processes including seed germination, root growth, fruit ripening, and senescence. google.com By introducing a modified form of methionine into the plant system, researchers can study the impact on the ethylene biosynthesis pathway and other metabolic routes.

The structural modifications of N-Benzyl-D-methionine methyl ester hydrochloride could potentially lead to altered uptake, transport, or metabolic fate within the plant, resulting in unique physiological effects compared to natural methionine. Research in this area may lead to the development of new tools for managing crop growth and improving agricultural productivity. chemimpex.com

Table 3: Potential Applications in Plant Growth Regulation

| Aspect of Plant Growth | Potential Effect of N-Benzyl-D-methionine Methyl Ester Hydrochloride |

|---|---|

| Seed Germination | May influence the rate and uniformity of seed sprouting. |

| Root Development | Could potentially modulate root architecture and nutrient uptake. |

| Flowering and Fruit Set | May affect the timing of flowering and the development of fruits. |

| Stress Response | Potential to alter plant responses to biotic and abiotic stresses. |

Analytical Methodologies and Characterization in Research of N Benzyl D Methionine Methyl Ester Hydrochloride

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for assessing the purity of Bzl-D-met-ome HCl and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC) in Derivative Analysis

HPLC is a cornerstone for the purity analysis of amino acid derivatives like this compound. This technique offers high resolution and sensitivity, making it ideal for quantitative analysis. For instance, the purity of commercially available this compound is often certified to be ≥ 99% as determined by HPLC. chemimpex.comjk-sci.com Similarly, the purity of related amino acid benzyl (B1604629) esters is also confirmed using HPLC, with purities often exceeding 98%. tcichemicals.com

In the broader context of amino acid analysis, HPLC is frequently used for the separation of complex mixtures. butterworth-labs.co.uk Chiral HPLC, specifically, is a powerful variant for separating enantiomers and confirming the enantiomeric purity of compounds like amino acid benzyl esters. unimi.itresearchgate.net For example, a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) chiral stationary phase column can be used to separate enantiomeric N-protected amino acid esters. tandfonline.com This is crucial for ensuring that the desired stereoisomer, in this case, the D-form of the methionine derivative, is present without contamination from its L-enantiomer. The progress of reactions involving amino acid derivatives can also be monitored effectively by HPLC. thieme-connect.comsigmaaldrich.com

Table 1: HPLC Analysis Parameters for Amino Acid Derivatives

| Parameter | Description | Common Application |

|---|---|---|

| Stationary Phase | Typically a silica-based reversed-phase column (e.g., C18) or a chiral stationary phase for enantiomeric separation. tandfonline.comnih.gov | Purity assessment, separation of enantiomers. unimi.ittandfonline.com |

| Mobile Phase | A mixture of solvents, often a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). For chiral separations, hexane-2-propanol mixtures are common. tandfonline.com | Elution of the compound of interest and separation from impurities. |

| Detector | UV detector is commonly used, as the benzyl group provides a chromophore for UV absorption. butterworth-labs.co.uk | Detection and quantification of the eluted compound. |

| Purity Specification | For this compound, a purity of ≥ 99% is often reported. chemimpex.comjk-sci.com For other amino acid benzyl esters, >98.0% is a common specification. tcichemicals.com | Quality control and assurance. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions. libretexts.org In the synthesis of this compound and its derivatives, TLC allows researchers to quickly assess the consumption of starting materials and the formation of the product. rsc.orgull.esnih.gov

The separation on a TLC plate relies on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). libretexts.orgresearchgate.net For amino acid derivatives, visualization of the separated spots is often achieved using UV light, as the benzyl group is UV-active, or by staining with reagents like ninhydrin (B49086) or phosphomolybdic acid. ull.es The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes. libretexts.org

For instance, in the synthesis of N-protected amino acid derivatives, TLC is used to confirm the disappearance of the starting materials before proceeding with the work-up. nih.gov Different solvent systems, such as ethyl acetate/hexane or chloroform/methanol, can be employed to achieve optimal separation of the components in the reaction mixture. rsc.orgorgsyn.org

Table 2: TLC in the Analysis of Amino Acid Derivatives

| Parameter | Description | Example Application |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates are commonly used. ull.esgoogle.com | General purpose separation of organic compounds. |

| Mobile Phase | A mixture of solvents, such as butanol-acetic acid-water or ethyl acetate-petroleum ether, is used to carry the compounds up the plate. ull.esresearchgate.net | To achieve differential migration and separation of spots. |

| Visualization | UV light (254 nm) for compounds with a UV chromophore, or chemical stains like ninhydrin for amino groups. ull.es | To locate the separated compounds on the TLC plate. |

| Application | Monitoring the progress of a reaction by observing the appearance of product spots and disappearance of reactant spots. nih.gov | Qualitative assessment of reaction completion. |

Spectroscopic and Spectrometric Characterization of this compound and its Derivatives

Spectroscopic and spectrometric methods are vital for the unambiguous structural elucidation and confirmation of the molecular weight of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of a related N-benzyl amino acid ester, one would expect to see characteristic signals for the aromatic protons of the benzyl group, the methoxy (B1213986) protons of the methyl ester, and the protons of the methionine side chain. rsc.orgscielo.org.mx For example, the protons of the methyl ester typically appear as a singlet around 3.7 ppm. scielo.org.mx The aromatic protons of the benzyl group usually appear as a multiplet in the range of 7.2-7.4 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov The spectrum of an N-benzyl amino acid methyl ester would show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the amino acid backbone and side chain. rsc.orgscielo.org.mx

Table 3: Representative NMR Data for N-Benzyl Amino Acid Methyl Esters

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Methyl Ester (OCH₃) | ~3.7 | scielo.org.mx |

| ¹H | Benzyl Aromatic (Ar-H) | ~7.2-7.4 | rsc.org |

| ¹³C | Ester Carbonyl (C=O) | ~172-175 | rsc.orgscielo.org.mx |

| ¹³C | Benzyl Aromatic (Ar-C) | ~128-139 | rsc.org |

| ¹³C | Methoxy Carbon (OCH₃) | ~52 | scielo.org.mx |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For this compound, with a molecular formula of C₁₃H₁₉NO₂S·HCl, the expected molecular weight is 289.8 g/mol . chemimpex.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acid derivatives, as it typically produces the protonated molecular ion [M+H]⁺, which allows for direct confirmation of the molecular mass. scielo.org.mxresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which can be used to confirm its elemental composition. rsc.org In the analysis of methionine-containing peptides and their derivatives, mass spectrometry can also be used to study fragmentation patterns, providing further structural information. nih.govacs.org

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂S·HCl | chemimpex.com |

| Molecular Weight | 289.8 g/mol | chemimpex.com |

| Ionization Technique | Electrospray Ionization (ESI) is commonly used for similar derivatives. | scielo.org.mxresearchgate.net |

| Expected Ion | [M+H]⁺ corresponding to the free base (C₁₃H₁₉NO₂S). |

Optical Rotation Measurements for Chiral Purity Determination

Since this compound is a chiral compound, it is crucial to determine its optical purity. This is achieved by measuring its specific optical rotation, which is the angle to which the plane of polarized light is rotated when it passes through a solution of the compound. ull.es The direction and magnitude of the rotation are characteristic of a specific enantiomer.

For N-Benzyl-D-methionine methyl ester hydrochloride, a specific rotation of [α]D²⁰ = -31 ± 2º (c=1 in MeOH) has been reported. chemimpex.com This negative sign indicates that it is levorotatory. In contrast, the corresponding L-enantiomer would be expected to have a positive specific rotation of a similar magnitude. For example, L-methionine methyl ester hydrochloride has a reported specific rotation of [α]D²² +25.9° (c=1 in H₂O). sigmaaldrich.com The specific rotation of D-methionine itself is reported as -25 to -22° (5% in 5N HCl). carlroth.com Therefore, measuring the optical rotation provides a straightforward method to confirm the stereochemical identity and assess the enantiomeric purity of this compound.

Table 5: Optical Rotation Data for Methionine Derivatives

| Compound | Specific Rotation ([α]D) | Conditions | Reference |

|---|---|---|---|

| N-Benzyl-D-methionine methyl ester hydrochloride | -31 ± 2º | c=1 in Methanol, 20°C | chemimpex.com |

| L-Methionine methyl ester hydrochloride | +25.9° | c=1 in Water, 22°C | sigmaaldrich.com |

| D-Methionine | -25 to -22° | 5% in 5N HCl, 20°C | carlroth.com |

Stereochemical and Conformational Studies of N Benzyl D Methionine Methyl Ester Hydrochloride and Its Derivatives

Impact of D-Configuration on Peptide Structure and Functionality

The incorporation of D-amino acids, such as in Bzl-D-Met-OMe HCl derivatives, into peptide chains has profound effects on their three-dimensional structure and biological activity. While proteins in most organisms are composed exclusively of L-amino acids, the strategic placement of a D-amino acid can induce specific conformational changes and enhance proteolytic stability. jpt.compnas.org

From a functional perspective, peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. mdpi.comacs.org This enhanced stability is a significant advantage in the development of peptide-based therapeutics. Furthermore, the incorporation of D-amino acids can modulate the biological activity of peptides, including their antimicrobial potential and their ability to interact with specific receptors. nih.govacs.org The change in stereochemistry can alter the peptide's binding affinity and specificity for its target, sometimes leading to enhanced or novel biological functions. acs.org

Table 1: Effects of D-Amino Acid Incorporation on Peptide Properties

| Property | Impact of D-Amino Acid Incorporation | References |

| Secondary Structure | Can disrupt α-helices, can induce β-turns (Type I' and II'). | frontiersin.orgnih.gov |

| Proteolytic Stability | Increased resistance to degradation by proteases. | mdpi.comacs.org |

| Biological Activity | Can modulate receptor binding and antimicrobial activity. | nih.govacs.org |

| Self-Assembly | Can influence the formation and handedness of fibrillar structures. | frontiersin.org |

Chiral Purity Control in Synthetic Pathways

Ensuring the chiral purity of amino acid derivatives like this compound is critical during peptide synthesis. The presence of the undesired L-isomer can lead to the formation of diastereomeric peptides with different conformations and biological activities, complicating purification and potentially affecting the final product's efficacy and safety. researchgate.net

The control of stereochemistry begins with the starting materials. For instance, L-methionine can be converted to its methyl ester hydrochloride, which then serves as a precursor in various synthetic routes. google.com Throughout the synthesis, steps such as coupling and deprotection must be carefully controlled to prevent racemization, which is the conversion of a chiral molecule into a mixture of both enantiomers. Factors like temperature, pH, and the choice of reagents can influence the rate of racemization. mdpi.com

Several analytical techniques are employed to assess the enantiomeric purity of amino acids and peptides. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating and quantifying enantiomers. researchgate.net This technique, often coupled with mass spectrometry (MS), allows for the sensitive detection of even small amounts of the undesired enantiomer. researchgate.netmdpi.com Other methods include gas chromatography (GC) and capillary electrophoresis (CE), often requiring derivatization with a chiral reagent to facilitate separation. mdpi.com

Table 2: Methods for Chiral Purity Analysis

| Analytical Technique | Principle | Common Application | References |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of amino acid and peptide enantiomers. | researchgate.net |

| GC-MS | Separation of volatile derivatives on a chiral column followed by mass analysis. | Analysis of amino acid enantiomers after derivatization. | mdpi.com |

| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in a chiral environment. | Chiral separation of amino acids and peptides. | mdpi.com |

| Enzymatic Assays | Use of stereospecific enzymes to detect one enantiomer. | Determination of the presence of specific D- or L-amino acids. | nih.gov |

Conformational Analysis in Solution and Solid States

The three-dimensional conformation of N-Benzyl-D-methionine methyl ester hydrochloride and its peptide derivatives can be studied using a variety of spectroscopic and computational techniques. These studies provide insights into the molecule's preferred shapes in different environments, which is crucial for understanding its interactions and biological function.

In solution , the conformational landscape is often more complex, with the molecule potentially existing as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying solution-state conformation. ucl.ac.uk By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce the average solution structure and dynamics of the molecule. ucl.ac.uk

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, complement experimental techniques. acs.org DFT calculations can be used to predict the stable conformations of a molecule and to analyze its electronic properties. researcher.life MD simulations provide a dynamic picture of the molecule's behavior in solution, allowing researchers to explore its conformational flexibility and interactions with solvent molecules over time. nih.gov

Table 3: Techniques for Conformational Analysis

| Technique | State | Information Obtained | References |

| X-ray Crystallography | Solid | Precise 3D structure, bond lengths, bond angles, crystal packing. | |

| NMR Spectroscopy | Solution | Average solution structure, conformational dynamics, intermolecular interactions. | ucl.ac.uk |

| DFT Calculations | In silico | Stable conformers, electronic properties, reaction mechanisms. | acs.orgresearcher.life |

| Molecular Dynamics (MD) Simulations | In silico | Conformational flexibility, dynamic behavior in solution, interaction with solvent. | nih.gov |

Emerging Research Directions and Future Perspectives for N Benzyl D Methionine Methyl Ester Hydrochloride

Development of Advanced Synthetic Strategies

The synthesis of N-benzyl-D-methionine methyl ester hydrochloride typically involves a multi-step process that begins with the commercially available amino acid, D-methionine. The development of advanced synthetic strategies is crucial for improving efficiency, yield, and enantiomeric purity, thereby facilitating its broader application.

A common synthetic pathway involves two key transformations: the esterification of the carboxylic acid group and the benzylation of the primary amine. The initial step is the conversion of D-methionine to its methyl ester hydrochloride, often achieved by reacting it with methanol (B129727) in the presence of an acid catalyst like hydrogen chloride or thionyl chloride. orgsyn.orggoogle.com This reaction is generally high-yielding, with reports showing near-quantitative conversion to the methyl ester hydrochloride salt. orgsyn.org

The subsequent N-benzylation of the D-methionine methyl ester hydrochloride presents a greater challenge. Direct reductive amination with benzaldehyde (B42025) is a common approach. However, controlling side reactions and ensuring high enantiomeric purity are key considerations. Researchers have explored various reagents and conditions to optimize this step. For the analogous L-isomer, N-benzylation of the corresponding methyl ester hydrochloride has been reported with a yield of 77%. thieme-connect.com

Table 1: Overview of Synthetic Strategies for Amino Acid Ester Derivatives

| Step | Common Reagents | Key Considerations | Reported Yields (for related compounds) |

| Esterification | Methanol, Thionyl Chloride or HCl gas | Prevention of side reactions, complete conversion. | >99% for L-methionine methyl ester HCl orgsyn.org |

| N-Alkylation (Benzylation) | Benzaldehyde, Reducing Agent (e.g., NaBH₃CN) | Control of over-alkylation, maintaining enantiomeric purity. | 77% for N-benzyl-L-methionine methyl ester thieme-connect.com |

| Alternative Esterification | Benzyl (B1604629) alcohol, p-toluenesulfonic acid | Avoidance of racemization by solvent choice (e.g., cyclohexane). researchgate.net | 92% for L-Alanine benzyl ester p-toluenesulfonate researchgate.net |

Expanding Scope in Bioactive Peptide and Non-Peptide Mimetic Design

N-Benzyl-D-methionine methyl ester hydrochloride serves as a valuable precursor in the synthesis of modified peptides and peptidomimetics with enhanced therapeutic properties. chemimpex.com The incorporation of this non-natural amino acid derivative can confer several advantages over peptides composed solely of natural L-amino acids.

One of the primary benefits is increased stability. The presence of a D-amino acid makes the resulting peptide resistant to degradation by proteases and other enzymes in the body, which typically target L-amino acids. This leads to a longer biological half-life. Furthermore, the N-benzyl group enhances the lipophilicity of the molecule. chemimpex.com This increased lipid solubility can improve a peptide's ability to cross cellular membranes, a crucial factor for reaching intracellular targets. chemimpex.comnih.gov The C-terminal methyl ester also modifies the charge and polarity of the peptide, which can influence its self-assembly properties and interaction with biological receptors. nih.gov

This compound is an important building block for peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. chemimpex.com By incorporating N-benzyl-D-methionine, researchers can create structures that replicate specific peptide conformations, such as β-sheets, which are implicated in various biological processes. lsu.edu These mimetics can act as inhibitors of protein-protein interactions or as modulators of enzyme activity. chemimpex.com The unique stereochemistry and bulky benzyl group can enforce specific torsional angles in the peptide backbone, leading to more rigid and conformationally defined structures, a desirable trait in drug design.

Table 2: Impact of N-Benzyl-D-Methionine Methyl Ester Incorporation on Peptide Properties

| Feature | Structural Modification | Resulting Property | Therapeutic Relevance |

| Chirality | D-amino acid configuration | Resistance to enzymatic degradation | Increased in vivo stability and half-life |

| N-terminus | N-benzyl group | Enhanced lipophilicity | Improved cell membrane permeability chemimpex.comnih.gov |

| C-terminus | Methyl ester | Neutralization of charge | Modulation of solubility and receptor binding nih.gov |

| Overall Structure | Non-natural amino acid | Creation of peptidomimetics | Potential for novel biological activities and specific targeting chemimpex.com |

Novel Applications in Chemical Biology and Material Science

Beyond its role in drug discovery, N-benzyl-D-methionine methyl ester hydrochloride is finding new applications in the broader fields of chemical biology and material science.

In chemical biology, this compound serves as a sophisticated molecular probe to investigate complex biological systems. chemimpex.com Its unique structure can be leveraged to study enzyme-substrate interactions and to elucidate metabolic pathways. chemimpex.comchemimpex.com By incorporating it into a peptide sequence, researchers can analyze how changes in stereochemistry and hydrophobicity at a specific position affect protein function and cellular signaling. chemimpex.com These studies provide valuable insights into the mechanisms of diseases and can help identify new therapeutic targets. chemimpex.com

The applications in material science are particularly novel and promising. There is evidence that N-benzyl-D-methionine methyl ester hydrochloride can be used as an intermediate in the synthesis of Organic Light-Emitting Diodes (OLEDs). amadischem.com Chiral organic molecules are of growing interest in materials science for their unique optical and electronic properties. The defined stereochemistry of this compound makes it a candidate for creating chiral materials with specific functions. Furthermore, related chiral amino acid derivatives have been employed as chiral auxiliaries in asymmetric synthesis and in the development of novel functional materials, suggesting a similar potential for N-benzyl-D-methionine methyl ester hydrochloride. chemimpex.comchemimpex.com Future research may explore its use in creating chiral polymers, self-assembling monolayers, and advanced sensor technologies.

Table 3: Emerging Applications of N-Benzyl-D-methionine Methyl Ester Hydrochloride

| Field | Application Area | Specific Use | Rationale |

| Chemical Biology | Molecular Probes | Studying enzyme activity and protein interactions. chemimpex.comchemimpex.com | The unique structure allows for probing specific biological pathways. chemimpex.com |

| Material Science | Organic Electronics | Intermediate for Organic Light-Emitting Diodes (OLEDs). amadischem.com | Chiral molecules can impart unique optoelectronic properties. |

| Material Science | Asymmetric Synthesis | Potential as a chiral auxiliary. chemimpex.com | The defined stereocenter can direct the formation of other chiral molecules. |

Q & A

Q. Basic Research Focus

- Synthesis Protocol :

- Amino Acid Protection : Use benzyl (Bzl) groups to protect the α-amino group of D-methionine, followed by esterification with methanol to form the methyl ester (ome) .

- HCl Salt Formation : React the free base with hydrochloric acid in anhydrous conditions to precipitate the HCl salt.

- Purification : Recrystallize using ethanol-water mixtures or employ reverse-phase chromatography (C18 columns) for higher purity.

- Optimization Strategies :

- Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:2) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Adjust stoichiometry of HCl during salt formation to avoid excess acid, which can hydrolyze the ester group.

Q. Advanced Consideration :

- Scale-Up Challenges : For large-scale synthesis, replace batch crystallization with continuous flow reactors to improve consistency .

How should researchers characterize the purity and structural integrity of this compound?

Q. Basic Research Focus

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm. A single peak with >98% area indicates high purity.

- Elemental Analysis : Compare measured C, H, N, and Cl% with theoretical values (e.g., PubChem MW 330.81 g/mol, C₃₆H₄₀ClN₃O₄) .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d6) should show peaks for benzyl protons (δ 7.2–7.4 ppm), methyl ester (δ 3.6 ppm), and methionine side chain (δ 2.1–2.5 ppm) .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 331.2.

Q. Advanced Consideration :

- Chiral Purity : Use chiral HPLC (e.g., Chiralpak IA column) to confirm the D-configuration and detect enantiomeric impurities .

What analytical techniques are suitable for quantifying this compound in complex biological matrices?

Q. Basic Research Focus

- Sample Preparation :

- Biological Fluids : Precipitate proteins using cold acetonitrile (4:1 v/v) and centrifuge at 10,000 × g for 10 minutes .

- Tissue Homogenates : Use phosphate buffer (pH 7.4) with protease inhibitors to prevent degradation .

- Quantification Methods :

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 331.2 → 214.1 for quantification).

- Calibration Curve : Prepare in matrix-matched solutions to account for ion suppression/enhancement.

Q. Advanced Consideration :

- Limit of Detection (LOD) : Validate down to 1 ng/mL using signal-to-noise ratios >3:1 .

How can conflicting solubility data in literature be resolved when working with this compound?

Q. Advanced Research Focus

- Methodological Reconciliation :

- Solvent Systems : Test solubility in DMSO, PBS (pH 7.4), and ethanol-water mixtures under controlled temperatures (25°C vs. 37°C).

- pH-Dependent Solubility : Use potentiometric titration (e.g., NaOH titration with pH electrode) to determine pKa and solubility-profile shifts .

- Data Contradiction Analysis :

- Compare literature protocols for buffer ionic strength (e.g., 100 mM vs. 150 mM NaCl) and incubation times .

- Table 1 : Solubility Comparison in Different Buffers

| Buffer | pH | Solubility (mg/mL) | Reference Method |

|---|---|---|---|

| PBS | 7.4 | 12.3 ± 1.2 | LC-MS/MS |

| Tris-HCl | 8.0 | 8.9 ± 0.8 | UV-Vis |

What strategies mitigate degradation of this compound under varying storage conditions?

Q. Advanced Research Focus

- Stability Studies :

- Temperature : Store at -80°C in amber vials; avoid freeze-thaw cycles (max 3 cycles) .

- Light Sensitivity : Conduct accelerated degradation tests under UV light (254 nm) for 48 hours to assess photolytic pathways.

- Degradation Analysis :

- HPLC-PDA : Monitor new peaks indicating hydrolysis (e.g., free methionine) or oxidation (sulfoxide formation) .

- Table 2 : Stability Under Stress Conditions

| Condition | Time | % Remaining | Major Degradants |

|---|---|---|---|

| 40°C, 75% RH | 1 week | 85.2% | Methionine sulfoxide |

| 0.1M HCl, 25°C | 24 h | 92.1% | Free methionine |

How should researchers design experiments to validate the biological activity of this compound?

Q. Advanced Research Focus

- In Vitro Models :

- Use primary hepatocytes (e.g., Bioreclamation IVT Lot X008801) to assess metabolic stability .

- Measure IC₅₀ in enzyme inhibition assays (e.g., methionine aminopeptidase) with positive controls.

- Data Reproducibility :

- Include triplicate runs and statistical analysis (ANOVA with Tukey’s post-hoc test) .

- Negative Controls : Test the HCl salt against the free base to isolate counterion effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.